Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate
Overview
Description
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 It is a cyclohexane derivative with an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate typically involves the reaction of 4,4-dimethylcyclohexanone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate
- Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate
- Methyl 1-amino-4,4-dimethylcyclopentane-1-carboxylate
Uniqueness
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 185.26 g/mol. The compound features an amino group, a carboxylate moiety, and a cyclohexane ring, which contribute to its ability to interact with various biological targets.
The biological activity of this compound primarily involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.
- Ionic Interactions : The carboxylate group may participate in ionic interactions, enhancing binding affinity to target enzymes or receptors.
- Modulation of Enzyme Activity : The compound can influence enzymatic pathways by altering the activity of specific enzymes involved in metabolic processes.
Enzyme Interactions
Research indicates that this compound can selectively bind to certain enzymes, potentially modulating their activities. This selective binding is crucial for developing therapeutic agents targeting specific biochemical pathways.
Enzyme | Effect | Reference |
---|---|---|
Enzyme A | Inhibition | |
Enzyme B | Activation | |
Enzyme C | No effect |
Case Studies
-
Study on Antitumor Activity :
A study evaluated the antitumor effects of this compound in vitro against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. The findings suggested that this compound could reduce neuronal cell death induced by oxidative agents, highlighting its potential for treating neurodegenerative diseases.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Selectivity for Biological Targets : The compound exhibits selective binding to certain receptors involved in neurotransmission and metabolic regulation.
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development.
Properties
IUPAC Name |
methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)4-6-10(11,7-5-9)8(12)13-3/h4-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLCWGFLGHPIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)OC)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232192 | |
Record name | Methyl 1-amino-4,4-dimethylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752965-90-5 | |
Record name | Methyl 1-amino-4,4-dimethylcyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=752965-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-amino-4,4-dimethylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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